molecular formula C7H14Br2 B13808410 2,6-Dibromoheptane CAS No. 61485-85-6

2,6-Dibromoheptane

Cat. No.: B13808410
CAS No.: 61485-85-6
M. Wt: 257.99 g/mol
InChI Key: VOFLGGXQQXQKRE-UHFFFAOYSA-N
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Description

2,6-Dibromoheptane is an organic compound with the molecular formula C7H14Br2 It is a dibromoalkane, meaning it contains two bromine atoms attached to a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibromoheptane can be synthesized through the bromination of heptane. One common method involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically proceeds under mild conditions, with the bromine atoms attaching to the 2nd and 6th carbon atoms of the heptane chain.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of brominating agents like dibromohydantoin in a solvent such as carbon tetrachloride can also be employed to achieve high yields under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromoheptane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.

    Reduction Reactions: The compound can be reduced to heptane using reducing agents like zinc (Zn) and hydrochloric acid (HCl).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Reduction: Zinc dust in the presence of hydrochloric acid.

Major Products:

    Substitution: 2,6-dihydroxyheptane or 2,6-diaminoheptane.

    Elimination: 2,6-heptadiene.

    Reduction: Heptane.

Scientific Research Applications

2,6-Dibromoheptane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-dibromoheptane exerts its effects involves the reactivity of the bromine atoms. In substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new compounds. In elimination reactions, the removal of bromine atoms results in the formation of double bonds, creating alkenes. The compound’s reactivity is primarily governed by the nature of the carbon-bromine bond and the conditions under which the reactions are carried out .

Comparison with Similar Compounds

    1,7-Dibromoheptane: Similar in structure but with bromine atoms on the 1st and 7th carbon atoms.

    2,3-Dibromoheptane: Bromine atoms on the 2nd and 3rd carbon atoms.

    2,6-Dibromohexane: A shorter chain analog with six carbon atoms.

Uniqueness: 2,6-Dibromoheptane is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positioning allows for selective substitution and elimination reactions, making it a valuable compound in synthetic organic chemistry .

Properties

CAS No.

61485-85-6

Molecular Formula

C7H14Br2

Molecular Weight

257.99 g/mol

IUPAC Name

2,6-dibromoheptane

InChI

InChI=1S/C7H14Br2/c1-6(8)4-3-5-7(2)9/h6-7H,3-5H2,1-2H3

InChI Key

VOFLGGXQQXQKRE-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)Br)Br

Origin of Product

United States

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